A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-3-methylquinoline
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-3-methylquinoline
Abstract: 2-Amino-3-methylquinoline is a heterocyclic amine belonging to the quinoline class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas like drug design where properties such as solubility, lipophilicity, and ionization state directly influence bioavailability and efficacy. This guide provides an in-depth analysis of the core physicochemical characteristics of 2-Amino-3-methylquinoline, offering both established data and detailed, field-proven experimental protocols for their determination. It is designed to serve as a vital resource for researchers, chemists, and drug development professionals, ensuring scientific integrity through validated methodologies and authoritative references.
Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its identity and structure. 2-Amino-3-methylquinoline is a derivative of quinoline with an amino group at the C2 position and a methyl group at the C3 position.
| Identifier | Value | Source |
| IUPAC Name | 3-methylquinolin-2-amine | [1] |
| CAS Number | 74844-99-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| Canonical SMILES | CC1=C(N)N=C2C=CC=CC2=C1 | [1] |
| InChIKey | NCZOVCDTUUZEEA-UHFFFAOYSA-N | [1] |
Core Physical Properties
The physical properties of a compound are critical determinants of its behavior in various environments, influencing everything from reaction kinetics to physiological absorption.
| Property | Value | Experimental Protocol |
| Appearance | White to light yellow crystalline solid | Section 2.1 |
| Melting Point | Data not available | Section 2.2 |
| Boiling Point | Data not available | Section 2.3 |
| Solubility | Soluble in methanol, chloroform | Section 2.4[3] |
Protocol for Macroscopic Characterization
Expertise & Experience: This initial assessment is a simple but crucial quality control step. Any deviation from an expected pure, crystalline solid (e.g., discoloration, oiliness, amorphous state) can indicate impurities or degradation, warranting further purification before proceeding with more complex analyses.
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Objective: To visually inspect and record the physical state, color, and crystalline nature of the compound.
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Materials: Spatula, weighing paper, microscope slide, 2-Amino-3-methylquinoline sample.
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Equipment: Optical microscope.
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Procedure:
-
Place a small quantity (~1-2 mg) of the sample onto a clean, dry piece of weighing paper.
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Observe the sample against a white background under ambient light. Record the color and physical state (e.g., crystalline powder, amorphous solid).
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Transfer a few crystals to a microscope slide.
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Using an optical microscope, examine the crystalline structure and homogeneity of the sample. Record observations.
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Protocol for Melting Point Determination
Trustworthiness: The melting point is a robust indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure compound, whereas a broad or depressed melting range suggests the presence of impurities. This protocol incorporates a controlled heating rate to ensure accuracy.
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Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
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Materials: 2-Amino-3-methylquinoline, capillary tubes (closed at one end).
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Equipment: Digital melting point apparatus.
-
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approximate the melting point.
-
Allow the apparatus to cool. Prepare a new sample.
-
Set the apparatus to heat rapidly to a temperature approximately 20°C below the estimated melting point.
-
Reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).
-
The melting point is reported as the range T₁ – T₂.
-
Protocol for Solubility Profiling
Expertise & Experience: Assessing solubility in a range of solvents is critical for drug development. Aqueous buffers (like PBS) predict behavior in physiological media, while organic solvents (like DMSO, Ethanol) are relevant for stock solution preparation, formulation, and purification processes.[4]
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Objective: To determine the qualitative and semi-quantitative solubility of the compound in various pharmaceutically relevant solvents.
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Materials: 2-Amino-3-methylquinoline, Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Phosphate-Buffered Saline (PBS, pH 7.4), deionized water.
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Equipment: Vortex mixer, analytical balance, 1.5 mL microcentrifuge tubes.
-
Procedure:
-
Label a series of microcentrifuge tubes, one for each solvent.
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Accurately weigh 1 mg of 2-Amino-3-methylquinoline into each tube.
-
Add 100 µL of the first solvent (e.g., deionized water) to the corresponding tube. This creates an initial concentration of 10 mg/mL.
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Vortex the tube vigorously for 1-2 minutes.
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Visually inspect for complete dissolution. If dissolved, the compound is soluble at ≥10 mg/mL.
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If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL, concentration 2 mg/mL) and repeat step 4.
-
If still not dissolved, add another 500 µL of the solvent (total volume 1 mL, concentration 1 mg/mL) and repeat step 4.
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Record the solubility as <1 mg/mL, 1-2 mg/mL, 2-10 mg/mL, or ≥10 mg/mL for each solvent tested.
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Repeat steps 3-8 for all other solvents.
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Spectroscopic and Physicochemical Characterization
Spectroscopic analysis provides the definitive structural fingerprint of a molecule, while other physicochemical parameters like pKa and LogP are essential for predicting its behavior in biological systems.
Acid Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa value is crucial as it dictates the charge state of a molecule at a given pH. For a drug candidate, the ionization state at physiological pH (~7.4) profoundly affects its ability to cross cell membranes and interact with its target. The amino group on the quinoline ring is expected to be basic. A potentiometric titration provides a reliable method for determining this value.
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Objective: To quantify the acidity/basicity of the ionizable groups in the molecule.
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Protocol: Potentiometric Titration
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Preparation: Accurately prepare a ~0.01 M solution of 2-Amino-3-methylquinoline in a suitable co-solvent system (e.g., 20% methanol in water) to ensure solubility.
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Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
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Titration: Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a magnetic stir bar. Titrate with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).
-
Data Collection: Record the pH after each addition of titrant.
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Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve.
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Caption: Workflow for pKa determination via potentiometric titration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Trustworthiness: UV-Vis spectroscopy is a rapid and reliable method for quantitative analysis (using the Beer-Lambert law) and can also be used to determine pKa by observing spectral shifts as a function of pH. The quinoline scaffold is a strong chromophore.[5]
-
Objective: To determine the wavelength(s) of maximum absorbance (λmax).
-
Protocol:
-
Prepare a stock solution of 2-Amino-3-methylquinoline in methanol at a concentration of 1 mg/mL.
-
Create a dilute solution (e.g., 10 µg/mL) using a suitable spectroscopic grade solvent (e.g., methanol or ethanol).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample solution across a wavelength range of 200-400 nm.
-
Record the λmax values, which are the peaks of highest absorbance. For related compounds, absorbances are noted around 210, 262, and 363 nm, providing an expected range.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is soluble.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and invert several times to ensure complete dissolution.
-
Place the tube in the NMR spectrometer and acquire the ¹H spectrum.
-
Following ¹H acquisition, acquire the ¹³C spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the proton signals. Chemical shifts should be referenced to TMS at 0.00 ppm.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is essential for confirming the molecular weight of a compound and providing structural information through fragmentation patterns.[6] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like 2-Amino-3-methylquinoline, minimizing fragmentation and clearly showing the protonated molecular ion [M+H]⁺.
-
Objective: To confirm the molecular weight and study the fragmentation pattern.
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infuse the sample directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-300 amu).
-
The primary peak should correspond to the protonated molecule, [C₁₀H₁₀N₂ + H]⁺, with an expected m/z of approximately 159.09.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 159.09) to induce fragmentation and obtain structural information.
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Caption: Experimental workflow for ESI-Mass Spectrometry analysis.
Safety and Handling
Trustworthiness: Safe handling is paramount in any laboratory setting. The information provided is aggregated from GHS classifications and safety data sheets for 2-Amino-3-methylquinoline and structurally related compounds.[1][7][8][9]
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 or NIOSH standards, a lab coat, and nitrile gloves when handling the compound.[8][9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter sewers or surface water.[7][8]
References
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ChemBK. (2024). 2-Amino-3-Methyl-3H-Imidazo[4,5-F]Quinoline. Available at: [Link]
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PubChem. (n.d.). 2-Amino-3-methylquinoline. National Center for Biotechnology Information. Available at: [Link]
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Lin, D., et al. (n.d.). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. PMC - NIH. Available at: [Link]
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PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2024). Approaches towards the synthesis of 2‐aminoquinolines. Available at: [Link]
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PMC - PubMed Central. (n.d.). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Available at: [Link]
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RSC Publishing. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available at: [Link]
- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
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PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
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PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Available at: [Link]
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